N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H18ClN5O2 and its molecular weight is 419.87. The purity is usually 95%.
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Biological Activity
N-(3-chlorobenzyl)-1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the class of 1,2,3-triazole derivatives. Its unique structural features include a triazole ring and various aromatic substituents, which contribute to its diverse biological activities. This compound has been the subject of research due to its potential applications in medicinal chemistry, particularly in anticancer and antimicrobial therapies.
Anticancer Properties
Research indicates that 1,2,3-triazole derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds containing the triazole moiety can induce cell cycle arrest and apoptosis in various cancer cell lines. Specifically, this compound has demonstrated promising results against lung cancer cells (A549) with an IC50 value indicating effective cytotoxicity.
Case Studies and Experimental Findings
- Cytotoxicity Assays : In vitro studies utilizing MTT assays have reported IC50 values ranging from 0.8 to 27.08 μM for various triazole derivatives against cancer cell lines. Notably, compounds similar to this compound have shown enhanced potency compared to traditional chemotherapeutics like cisplatin.
- Mechanistic Insights : A mechanistic study revealed that these compounds can induce apoptosis by increasing reactive oxygen species (ROS) production and disrupting mitochondrial membrane potential. This suggests that this compound may act through multiple pathways to exert its anticancer effects.
Antimicrobial Activity
In addition to anticancer properties, triazole derivatives are known for their antibacterial and antifungal activities. The presence of the pyridine group in this compound may enhance its interaction with microbial targets.
Comparative Analysis of Biological Activity
Compound | Activity Type | IC50 (μM) | Reference |
---|---|---|---|
This compound | Anticancer | 2.97 (A549) | |
Carboxyamidotriazole (CAI) | Anticancer | 49.07 (A549) | |
Etoposide | Anticancer | 11.92 (A549) |
Structure–Activity Relationship (SAR)
The structure–activity relationship studies suggest that modifications in the functional groups attached to the triazole ring can significantly influence biological activity. For example:
- The methyl group at the R1 position has been associated with improved anticancer activity.
- The chlorobenzyl and methoxyphenyl groups enhance lipophilicity and potentially improve bioavailability.
Properties
IUPAC Name |
N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O2/c1-30-19-7-3-6-18(13-19)28-21(16-8-10-24-11-9-16)20(26-27-28)22(29)25-14-15-4-2-5-17(23)12-15/h2-13H,14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQGEFNXKXMOED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C(=O)NCC3=CC(=CC=C3)Cl)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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